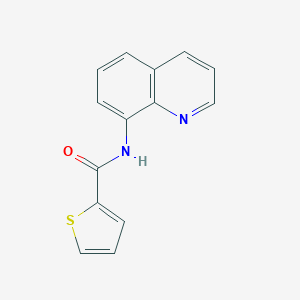

N-(quinolin-8-yl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C14H10N2OS |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

N-quinolin-8-ylthiophene-2-carboxamide |

InChI |

InChI=1S/C14H10N2OS/c17-14(12-7-3-9-18-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H,(H,16,17) |

InChI Key |

PAKAVLGQSUYUBE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=CS3)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=CS3)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This approach involves activating thiophene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C, followed by coupling with 8-aminoquinoline. The EDCI forms an active O-acylisourea intermediate, which reacts with the amine nucleophile to yield the target amide.

Key Steps:

-

Activation: Thiophene-2-carboxylic acid (6 mmol), EDCI (7.2 mmol), and DMAP (0.6 mmol) in anhydrous DCM (30 mL) are stirred at 0°C under N₂.

-

Coupling: 8-Aminoquinoline (6 mmol) is added dropwise, and the mixture is warmed to room temperature for 12 hours.

-

Workup: The crude product is purified via column chromatography (EtOAc/hexane).

Advantages:

-

High functional group tolerance.

-

Mild conditions preserve thiophene integrity.

Limitations:

Table 1: Optimization of EDCI/DMAP Method

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| EDCI Equivalents | 1.2 | Maximizes activation |

| Temperature | 0°C → RT | Prevents thiophene degradation |

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Yield | 70–75% |

TsOH·H₂O-Catalyzed Direct Amidation

Reaction Design and Optimization

Developed by Chen et al., this one-pot method employs p-toluenesulfonic acid monohydrate (TsOH·H₂O) to catalyze the reaction between quinoline N-oxide and thiophene-2-carbonitrile at 150°C. The TsOH·H₂O facilitates nucleophilic attack by generating a reactive acylium ion intermediate from the nitrile.

Key Steps:

-

Mixing: Quinoline N-oxide (8 mmol), thiophene-2-carbonitrile (56 mmol), and TsOH·H₂O (9.6 mmol) are combined in a pressure tube.

-

Heating: The mixture is stirred at 150°C for 12 hours.

-

Isolation: The product is extracted with CH₂Cl₂ and purified via silica gel chromatography.

Advantages:

Limitations:

Table 2: TsOH·H₂O Method Performance

Comparative Analysis of Methods

Yield and Scalability

The TsOH·H₂O method outperforms the EDCI approach in yield (82–85% vs. 70–75%) but requires specialized equipment (pressure tubes) and elevated temperatures. The EDCI method is preferable for lab-scale synthesis due to its simplicity and compatibility with air-sensitive substrates.

Functional Group Compatibility

-

EDCI/DMAP: Tolerates electron-withdrawing groups on quinoline (e.g., NO₂, Cl) but struggles with sterically hindered amines.

-

TsOH·H₂O: Effective for electron-rich quinolines but incompatible with acid-labile groups.

Mechanistic Insights

EDCI-Mediated Pathway

The mechanism proceeds via formation of an unstable O-acylisourea intermediate, which is stabilized by DMAP. Quantum mechanical studies suggest that DMAP accelerates the reaction by lowering the activation energy of the acylation step.

TsOH·H₂O-Catalyzed Pathway

TsOH·H₂O protonates the nitrile, generating an acylium ion that undergoes nucleophilic attack by the quinoline N-oxide’s oxygen. A subsequent-sigmatropic rearrangement forms the C8–N bond regioselectively.

Industrial and Environmental Considerations

Waste Generation

Cost Analysis

| Component | EDCI Method Cost (USD/g) | TsOH·H₂O Method Cost (USD/g) |

|---|---|---|

| Reagents | 12.50 | 8.20 |

| Purification | 5.80 | 4.10 |

| Total | 18.30 | 12.30 |

Chemical Reactions Analysis

N-(quinolin-8-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-ylthiophene-2-carboxylic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of N-quinolin-8-ylthiophene-2-methanamine.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

Medicinal Chemistry Applications

N-(quinolin-8-yl)thiophene-2-carboxamide derivatives have been explored for their potential therapeutic effects. The quinoline moiety is known for its biological activity, including antimalarial and anticancer properties. The incorporation of thiophene can enhance these effects due to increased lipophilicity and altered pharmacokinetics.

Anticancer Activity

Recent studies have indicated that compounds containing the quinoline and thiophene moieties can inhibit various cancer cell lines. For instance, N-(quinolin-8-yl)benzenesulfonamides have demonstrated the ability to suppress the NF-kappaB pathway, which is crucial in cancer progression . The design of this compound aims to exploit similar pathways for potential anticancer therapies.

Antimicrobial Properties

The synthesis of this compound has also been investigated for antimicrobial applications. Compounds with this structure have shown activity against various bacterial strains, suggesting their potential use as novel antibiotics.

Fluorescent Probes

The application of this compound as a fluorescent probe has garnered attention in analytical chemistry and biochemistry. Its ability to selectively bind metal ions, particularly zinc ions, makes it suitable for environmental monitoring and biological studies.

Zinc Ion Sensing

Derivatives of 8-amidoquinoline, including those with thiophene substitutions, have been developed as chemosensors for zinc ions due to their fast reactivity and good selectivity . These sensors are particularly useful in biological systems where zinc plays a critical role in cellular functions.

Imaging Applications

Fluorescent probes based on this compound can be utilized for imaging applications in live cells. The enhanced cell membrane permeability of these compounds allows for effective intracellular imaging, aiding in the study of cellular processes and disease mechanisms.

Materials Science

In materials science, this compound has potential applications in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

The photophysical properties of compounds containing thiophene and quinoline units make them suitable candidates for use in OLEDs. Their ability to emit light upon electrical stimulation can lead to advancements in display technologies.

Solar Cells

Research into organic photovoltaics has highlighted the role of this compound as a potential electron donor material, contributing to the efficiency of solar energy conversion systems.

Case Studies

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Modified Thiophene Carboxamides

(a) 3-(Morpholino)-N-(quinolin-8-yl)thiophene-2-carboxamide (3s)

- Modification: Morpholino group at thiophene C3.

- Synthesis : Electrooxidative amination of aryl amides .

- Properties : Similar NMR profiles to the parent compound but with additional morpholine signals (δ 3.6–3.8 ppm, CH₂-N-CH₂) .

- Reactivity : Enhanced solubility in polar solvents due to the morpholine moiety.

(b) 3-Nitro-N-(quinolin-8-yl)thiophene-2-carboxamide

- Modification : Nitro group at thiophene C3.

- Synthesis : Direct nitration of the parent compound, yielding 51% .

- Properties: mp: 157°C (higher than parent due to nitro group polarity). ¹H NMR: Downfield shift of thiophene proton (δ 7.73 ppm) . Applications: Potential precursor for redox-active ligands or pharmaceuticals.

Benzamide and Heterocyclic Carboxamide Analogs

(a) 4-(tert-Butyl)-2-(3-methyl-1-yl)-N-(quinolin-8-yl)benzamide (4b)

- Modification : Benzamide core with tert-butyl and methyl substituents.

- Synthesis : Similar amination protocol using substituted benzamides .

- Properties : Increased steric bulk reduces reactivity in metal coordination compared to thiophene analogs.

(b) N-(Quinolin-8-yl)tetrahydrofuran-2-carboxamide

Dimeric and Polymeric Derivatives

N2,N2'-Di(quinolin-8-yl)-3,3'-bithiophene-2,2'-dicarboxamide

Nitrophenyl and Aryl-Substituted Analogs

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Modification: 2-Nitrophenyl replaces quinoline.

- Synthesis : Reflux of 2-thiophenecarbonyl chloride with 2-nitroaniline .

- Crystal Structure : Dihedral angles between benzene and thiophene rings (8.5–13.5°) influence packing via C–H⋯O/S interactions .

- Applications: Studied for genotoxic and antimicrobial activities .

Q & A

Q. What are the standard synthetic routes for N-(quinolin-8-yl)thiophene-2-carboxamide, and how are yields optimized?

The compound is typically synthesized via coupling reactions between 8-aminoquinoline and thiophene-2-carboxylic acid derivatives. A common method involves reacting 8-aminoquinoline with 2-thiophenecarbonyl chloride in the presence of triethylamine (Et₃N) and N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst, achieving yields up to 92% after recrystallization in hexanes/EtOAc (4:1) . Alternative routes using direct coupling of 8-aminoquinoline with 2-thiophenecarboxylic acid under method B yield 59%, highlighting the importance of reagent stoichiometry and reaction conditions (e.g., solvent, catalyst) for optimization .

Q. What analytical techniques are essential for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm molecular structure via chemical shifts (e.g., δ = 10.61 ppm for the amide proton, δ = 160.0 ppm for the carbonyl carbon) .

- HR-MS (ESI) : For accurate mass verification (e.g., m/z 321.9 [M+Na⁺] for nitro derivatives) .

- Elemental analysis : To validate purity (e.g., C: 66.12% calculated vs. 65.97% observed) .

- Melting point determination : Reported as 100°C for the parent compound .

Q. What safety precautions are required when handling precursors like thiophene-2-carboxylic acid?

Thiophene-2-carboxylic acid (CAS 527-72-0) requires proper lab safety protocols, including use of fume hoods, gloves, and eye protection. Its safety data sheet (SDS) emphasizes storage in cool, dry conditions and avoidance of incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

The compound serves as a scaffold for derivatization. For example:

- Nitration : Introducing a nitro group at the 3-position of the thiophene ring via electrophilic substitution yields 3-nitro derivatives (51% yield), characterized by distinct ¹H-NMR shifts (δ = 11.71 ppm for the amide proton) .

- Coordination chemistry : The carboxamide group can act as a ligand for transition metals (e.g., Ru(II) or Mn(II)), enabling studies on catalytic or photophysical properties .

Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives?

Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is widely used. For example, related quinoline-carboxamide structures are resolved with R factors as low as 0.035, leveraging high-resolution data and twin-detection algorithms in SHELX .

Q. How do discrepancies in synthetic yields arise, and how can they be addressed?

Yield variations (e.g., 59% vs. 92% ) may stem from:

- Catalyst efficiency : DMAP vs. alternative catalysts.

- Solvent polarity : Hexanes/EtOAC vs. dichloromethane.

- Purification methods : Column chromatography vs. recrystallization. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors.

Q. What biological targets are plausible for this compound derivatives?

While direct data on this compound is limited, structurally similar thiophene carboxamides exhibit activity as TRPM8 channel antagonists (e.g., cold-sensing inhibition in sensory neurons) . Computational docking studies or high-throughput screening against related targets (e.g., kinase enzymes) could elucidate potential applications.

Q. How does the electronic structure of the quinoline-thiophene system influence reactivity?

The quinoline moiety provides a rigid π-conjugated framework, while the thiophene ring enhances electron delocalization. This synergy stabilizes intermediates in catalytic reactions (e.g., copper-catalyzed C–H amination ). DFT calculations or Hammett analysis could further probe electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.